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Compound of Interest

Compound Name: Rg3039

Cat. No.: B1168234 Get Quote

An In-depth Technical Guide to Rg3039

Rg3039, also known as PF-06687859, is a potent, orally bioavailable, and brain-penetrant

small molecule inhibitor of the mRNA decapping scavenger enzyme DcpS.[1][2][3][4] Initially

identified for its potential to increase the expression of the Survival Motor Neuron (SMN)

protein, it has been investigated primarily for the treatment of Spinal Muscular Atrophy (SMA).

[4] More recently, its anti-cancer properties have been explored, particularly in the context of

glioblastoma. This guide provides a comprehensive overview of its chemical structure,

properties, mechanism of action, and key experimental findings.

Chemical Structure and Properties
Rg3039 is a C5-substituted 2,4-diaminoquinazoline derivative. Its key chemical and physical

properties are summarized below.
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Property Value Reference

IUPAC Name

5-((1-(2,6-

dichlorobenzyl)piperidin-4-

yl)methoxy)quinazoline-2,4-

diamine

Synonyms
PF-06687859, PF 6687859,

Quinazoline 495

CAS Number 1005504-62-0

Molecular Formula C₂₁H₂₃Cl₂N₅O

Molecular Weight 432.35 g/mol

SMILES

NC1=NC(N)=C2C(OCC3CCN(

CC4=C(Cl)C=CC=C4Cl)CC3)=

CC=CC2=N1

Appearance White to off-white solid

Solubility
DMSO: ≥ 3-5 mg/mL; H₂O: <

0.1 mg/mL (insoluble)

Storage (Powder)
-20°C for 3 years; 4°C for 2

years

Storage (In Solvent)
-80°C for 2 years; -20°C for 1

year

Mechanism of Action
Rg3039's primary molecular target is the scavenger mRNA decapping enzyme, DcpS. DcpS is

an exoribonuclease that hydrolyzes the m⁷GpppN cap structure of mRNA fragments following

3' to 5' degradation. Rg3039 binds to DcpS and locks it in an open, catalytically inactive

conformation.
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SMA is caused by insufficient levels of the SMN protein. The quinazoline class of compounds,

including Rg3039, was first identified in a high-throughput screen for activators of the SMN2

gene promoter. Inhibition of DcpS has been shown to modulate SMN levels. In motor neurons

of SMA mouse models, Rg3039 treatment significantly increased the number of nuclear

structures called Gemini of Cajal bodies (gems), which is used as an indirect measure of

increased SMN protein levels.
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Proposed mechanism of Rg3039 in Spinal Muscular Atrophy (SMA).
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Role in Glioblastoma (GBM)
In the context of glioblastoma, DcpS is overexpressed and associated with poor patient

survival. Rg3039 exhibits robust anti-GBM activity by inhibiting DcpS. This inhibition leads to

the downregulation of STAT5B expression, which subsequently suppresses the proliferation,

survival, and colony formation of GBM cells.

Rg3039

DcpS Enzyme
(Overexpressed in GBM)

Inhibits

Suppression of
Glioblastoma

STAT5B Expression

Regulates

Cell Proliferation,
Survival, and

Colony Formation

Promotes

Inhibited

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1168234?utm_src=pdf-body
https://www.benchchem.com/product/b1168234?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed mechanism of Rg3039 in Glioblastoma (GBM).

Pharmacological Properties
Parameter Value Reference

Target
DcpS (mRNA decapping

scavenger enzyme)

IC₅₀ (DcpS Inhibition) 0.069 nM, 3.4 nM, 4.2 nM

IC₉₀ (DcpS Inhibition) 40 nM

In Vivo Efficacy (SMA)

Extends survival (>600% in

2B/- SMA mice), improves

motor function, and reduces

motor unit pathologies. A dose

of 20 mg/kg provided

significant benefit, while 40

mg/kg showed some toxicity.

In Vivo Efficacy (GBM)

Exhibited robust anti-GBM

activities in orthotopic mouse

models.

Pharmacokinetics

Orally bioavailable with good

central nervous system (CNS)

penetration. Half-life of

approximately 10 hours in

mice.

Clinical Development

Advanced to Phase I clinical

trials in healthy volunteers,

where it was found to be safe

and well-tolerated.

Development for SMA was

later discontinued.

Experimental Protocols
DcpS Inhibition Assay (In Vitro)
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This protocol describes the method used to determine the inhibitory activity of Rg3039 on the

DcpS enzyme.

Objective: To measure the dose-dependent inhibition of human DcpS (hDcpS) enzyme activity

by Rg3039.

Methodology:

Enzyme Source: Recombinant human DcpS enzyme.

Substrate: m⁷GpppA-oligo, a synthetic cap analog substrate.

Assay Principle: The assay measures the cleavage of the cap structure by DcpS. The

reaction products are separated and quantified.

Procedure:

Protein extracts from tissues (e.g., mouse brain) or recombinant hDcpS are prepared.

A reaction mixture is prepared containing the enzyme, substrate, and varying

concentrations of Rg3039 (or vehicle control).

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

The reaction is stopped, and the products are analyzed, typically by high-performance

liquid chromatography (HPLC) or a similar quantitative method.

The percentage of inhibition is calculated for each Rg3039 concentration relative to the

vehicle control.

IC₅₀ and IC₉₀ values are determined by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for the in vitro DcpS inhibition assay.

SMA Mouse Model Efficacy Studies
This protocol outlines the general methodology for evaluating the therapeutic effects of Rg3039
in mouse models of Spinal Muscular Atrophy.
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Objective: To assess the impact of Rg3039 on survival, motor function, and neuropathology in

SMA mice.

Animal Models:

Taiwanese SMA mouse model (FVB.Cg-Tg(SMN2)2HungSmn1tm1Hung/J)

2B/- SMA mouse model

Methodology:

Dosing:

Rg3039 is dissolved in a suitable vehicle (e.g., water or 0.5% HPMC/0.1% Tween 80).

Pups are treated daily starting from a specific postnatal day (e.g., P1 or P4).

Administration is typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Doses

can range from 3 mg/kg to 45 mg/kg.

Assessments:

Survival: Monitored daily, and Kaplan-Meier survival curves are generated.

Weight: Body weight is recorded daily.

Motor Function: Assessed using tests such as the righting reflex time and ambulation

index.

Pharmacokinetics (PK) / Pharmacodynamics (PD): Plasma and tissue (brain, spinal cord)

samples are collected at various time points post-dosing to measure drug concentration

(PK) and DcpS enzyme inhibition (PD).

Histology/Immunofluorescence: At the study endpoint, tissues such as the spinal cord and

muscle are harvested. Immunohistochemistry is performed to analyze motor neuron

counts, neuromuscular junction (NMJ) innervation, and SMN gem numbers in motor

neurons using antibodies against ChAT and SMN.
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Data Analysis: Statistical analysis (e.g., log-rank test for survival, ANOVA or t-tests for other

measures) is used to compare treated groups with vehicle-treated controls.

Glioblastoma Cell Line and Organoid Studies
This protocol details the in vitro evaluation of Rg3039's anti-cancer effects on glioblastoma

cells.

Objective: To determine the effect of Rg3039 on the proliferation, survival, and colony formation

of GBM cells.

Models:

Human GBM cell lines (e.g., U87, U251)

Patient-derived glioblastoma organoids

Methodology:

Cell Culture: GBM cells or organoids are cultured under standard conditions.

Treatment: Cells are treated with various concentrations of Rg3039 or a vehicle control

(DMSO).

Assays:

Proliferation/Viability Assays (e.g., MTS/CellTiter-Glo): To measure the effect of the drug

on cell growth and viability over time.

Colony Formation Assay: To assess the ability of single cells to grow into colonies after

treatment, indicating long-term survival and proliferative capacity.

Western Blotting: To analyze the expression levels of key proteins in the signaling

pathway, such as DcpS and STAT5B, following treatment.

Quantitative PCR (qPCR): To measure changes in the transcript levels of target genes

(e.g., STAT5B, ATOH7, DRNT1, DRNT2).
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Data Analysis: Results from treated groups are compared to vehicle-treated controls using

appropriate statistical tests to determine significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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